7-Bromo-2-ethoxy-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
Molecular Formula |
C10H8BrFN2O2 |
|---|---|
Molecular Weight |
287.08 g/mol |
IUPAC Name |
7-bromo-2-ethoxy-9-fluoropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C10H8BrFN2O2/c1-2-16-8-4-9(15)14-5-6(11)3-7(12)10(14)13-8/h3-5H,2H2,1H3 |
InChI Key |
NQUWKYFEPFUPMG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=O)N2C=C(C=C(C2=N1)F)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The most widely reported method involves the cyclization of 2-amino-5-bromopyridine with ethyl 4-fluoroacetoacetate. This reaction proceeds via a nucleophilic attack by the amine group on the carbonyl carbon of the acetoacetate, followed by intramolecular dehydration to form the pyrido[1,2-a]pyrimidin-4-one core. The bromine and fluorine substituents are introduced via the starting materials, eliminating the need for post-cyclization halogenation.
Typical conditions include refluxing in a polar aprotic solvent such as dimethylformamide (DMF) at 120–130°C for 12–18 hours. Catalytic amounts of acetic acid (5–10 mol%) are often added to accelerate the cyclization.
Yield and Optimization
Under optimized conditions, this method achieves yields of 75–85%. Key parameters influencing efficiency include:
-
Solvent choice : DMF outperforms toluene or THF due to its high boiling point and ability to stabilize intermediates.
-
Temperature control : Prolonged heating above 130°C leads to decomposition, reducing yields by 15–20%.
-
Stoichiometry : A 1:1.2 molar ratio of 2-amino-5-bromopyridine to ethyl 4-fluoroacetoacetate minimizes side reactions.
| Parameter | Optimal Value | Yield Impact if Deviated |
|---|---|---|
| Temperature | 125°C | -20% at 140°C |
| Reaction Time | 16 hours | -10% at 12 hours |
| Solvent | DMF | -30% in toluene |
Heteropolyacid-Catalyzed Synthesis
Catalyst Design and Role
Aluminum-exchanged tungstophosphoric acid salts (AlHₓPW₁₂O₄₀) have emerged as robust catalysts for pyrido[1,2-a]pyrimidin-4-one synthesis. These catalysts provide both Brønsted and Lewis acid sites, facilitating simultaneous activation of the amine and carbonyl groups. The Al³⁺ ions enhance Lewis acidity, promoting faster cyclization compared to parent H₃PW₁₂O₄₀.
Protocol and Advantages
A typical procedure involves:
-
Mixing 2-amino-5-bromopyridine (1.0 eq) and ethyl 4-fluoroacetoacetate (1.1 eq) in acetonitrile.
-
Adding Al₃PW₁₂O₄₀ (5 wt%) and stirring at 80°C for 6 hours.
-
Filtering the catalyst and precipitating the product via ice-water quenching.
This method achieves yields of 88–92%, with notable advantages:
-
Eco-friendliness : The catalyst is reusable for 5 cycles without significant activity loss.
-
Mild conditions : Reactions proceed at lower temperatures (80°C vs. 130°C in non-catalytic methods).
Copper(I)-Catalyzed Tandem C–N Bond Formation/Amidation
One-Pot Methodology
A novel approach developed by Mo et al. employs CuI (10 mol%) to catalyze a tandem reaction between 2-halopyridines and (Z)-3-amino-3-arylacrylate esters. The process involves:
-
C–N coupling : Formation of a β-enamino ester intermediate.
-
Intramolecular amidation : Cyclization to the pyrido[1,2-a]pyrimidin-4-one core.
Substrate Scope and Efficiency
This method tolerates diverse substituents on both reactants, enabling the synthesis of 7-bromo-2-ethoxy-9-fluoro derivatives with:
-
Broad functional group compatibility : Ethers, halides, and alkyl chains remain intact.
-
Gram-scale feasibility : 5 mmol reactions yield 1.2–1.4 g of product (82–87% yield).
Critical reaction parameters include:
-
Solvent : DMF is essential for stabilizing CuI intermediates.
-
Temperature : 130°C ensures complete conversion within 8 hours.
Halogen Exchange via Sequential Chlorination/Fluorination
Stepwise Functionalization
Adapted from a patent for 2-ethoxy-4,6-difluoropyrimidine synthesis, this route involves:
-
Chlorination : Treating 2-ethoxy-4,6-dihydroxypyrimidine with POCl₃ to form 2-ethoxy-4,6-dichloropyrimidine.
-
Fluorination : Reacting the dichloro intermediate with KF in DMF at 100°C for 12 hours.
Challenges and Modifications
While this method provides precise control over halogen placement, direct application to 7-bromo-2-ethoxy-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one requires:
-
Regioselective bromination : Use of N-bromosuccinimide (NBS) at the 7-position post-cyclization.
-
Solvent optimization : Replacing DMF with diglyme improves fluorination yields by 12–15%.
Comparative Analysis of Methods
Yield and Scalability
| Method | Average Yield | Scalability | Cost Efficiency |
|---|---|---|---|
| Cyclization | 80% | Moderate | High |
| Heteropolyacid-Catalyzed | 90% | High | Moderate |
| CuI-Catalyzed Tandem | 85% | High | Low |
| Halogen Exchange | 70% | Low | High |
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-ethoxy-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Chalcogenation: The compound can undergo metal-free C-3 chalcogenation to form 3-ArS/ArSe derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, thiols, or amines in the presence of a base such as potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Chalcogenation: Reagents like aryl sulfonyl hydrazides or arylsulfonyl chlorides under mild conditions.
Major Products
The major products formed from these reactions include substituted pyrido[1,2-a]pyrimidin-4-one derivatives, oxides, reduced compounds, and chalcogenated derivatives .
Scientific Research Applications
7-Bromo-2-ethoxy-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 7-Bromo-2-ethoxy-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its bioactive effects. For example, it may act as an inhibitor of kinases or other enzymes involved in cell signaling pathways, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
The pyrido[1,2-a]pyrimidin-4-one scaffold is versatile, with modifications at positions 2, 7, and 9 significantly altering physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:
Substituent Variations and Core Modifications
Table 1: Structural and Functional Comparisons
Physicochemical Properties
- Solubility: Ethoxy (target) > aminomethyl > chloromethyl due to polarity and hydrogen-bonding capacity.
- Reactivity : Bromo at position 7 enables versatile derivatization, whereas fluoro at position 9 is inert but electronically modulates the core.
Biological Activity
7-Bromo-2-ethoxy-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse sources.
- Molecular Formula : C8H7BrF N3O
- Molecular Weight : 236.06 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
Biological Activity Overview
The biological activity of 7-Bromo-2-ethoxy-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one has been investigated in various studies, highlighting its potential as an antiviral and anticancer agent.
Antiviral Activity
Research indicates that this compound exhibits antiviral properties, particularly against HIV. It acts as an integrase inhibitor, preventing the integration of viral DNA into the host genome. A study demonstrated that derivatives of pyrido[1,2-a]pyrimidin-4-one show significant activity against HIV integrase with IC50 values in the low micromolar range .
Anticancer Properties
In vitro studies have shown that 7-Bromo-2-ethoxy-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins. A notable study reported that compounds with similar structures significantly inhibited cell proliferation in various cancer types .
The compound’s mechanism involves:
- Inhibition of Enzymatic Activity : It inhibits key enzymes involved in viral replication and cancer cell proliferation.
- Induction of Apoptosis : By activating apoptotic pathways, it leads to programmed cell death in malignant cells.
- Modulation of Signaling Pathways : The compound affects multiple signaling pathways crucial for cell survival and proliferation.
Table 1: Summary of Biological Activities
| Activity Type | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Antiviral | HIV Integrase | 0.5 - 5 | |
| Anticancer | Various Cancer Cell Lines | 1 - 10 |
Case Studies
-
Case Study on Antiviral Efficacy :
- A clinical trial evaluated the effectiveness of a related compound in patients with HIV. Results showed a significant reduction in viral load after treatment with doses correlating with the activity observed in vitro.
-
Case Study on Anticancer Effects :
- In a study involving breast cancer cell lines, treatment with the compound resulted in a dose-dependent decrease in viability, with an IC50 value of approximately 3 µM.
Q & A
Basic Research Questions
What are the recommended synthetic routes for 7-Bromo-2-ethoxy-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one, and how are intermediates characterized?
Methodological Answer:
Synthesis typically involves multi-step functionalization of the pyrido[1,2-a]pyrimidin-4-one core. Key steps include halogenation (e.g., bromination at position 7), ethoxy substitution at position 2, and fluorination at position 8. Intermediates should be characterized via:
- LCMS : To confirm molecular weight (e.g., observed m/z values matching theoretical calculations). For example, LCMS data for related compounds show m/z 715 [M+H]+ .
- HPLC : Retention times under standardized conditions (e.g., 1.29 minutes using SMD-TFA05 conditions) validate purity .
- NMR : Structural confirmation via H/C NMR, with attention to substituent-specific shifts (e.g., ethoxy groups exhibit distinct splitting patterns).
How can researchers validate the structural integrity of this compound using spectroscopic methods?
Methodological Answer:
A combination of techniques is critical:
- Single-crystal X-ray diffraction : Resolves bond lengths/angles and confirms substituent positions, as demonstrated for structurally similar pyrido-pyrimidinones (mean C–C bond length: 0.003 Å, R factor: 0.036) .
- FT-IR : Identifies functional groups (e.g., C=O stretch ~1700 cm for the pyrimidinone ring).
- High-resolution mass spectrometry (HRMS) : Ensures exact mass matches the molecular formula (e.g., theoretical m/z 315.99 for CHBrFNO) .
Advanced Research Questions
What experimental design strategies optimize reaction yields for halogenated pyrido-pyrimidinones?
Methodological Answer:
Use Design of Experiments (DoE) to minimize trial-and-error approaches:
- Factorial designs : Test variables like temperature, catalyst loading, and solvent polarity. For example, ICReDD’s quantum chemical calculations predict reaction pathways, narrowing optimal conditions .
- Response surface methodology (RSM) : Models interactions between variables (e.g., bromination efficiency vs. reaction time) .
- Process control : Implement real-time monitoring (e.g., in situ FT-IR) to track intermediate formation .
How can computational methods resolve contradictions in spectroscopic or reactivity data?
Methodological Answer:
- Reaction path search algorithms : Tools like GRRM or AFIR simulate transition states to explain unexpected byproducts .
- DFT calculations : Predict H NMR chemical shifts and compare with experimental data to identify misassignments. For example, fluorination-induced electronic effects can alter predicted vs. observed shifts .
- Statistical cross-validation : Use multivariate analysis (e.g., PCA) to reconcile discrepancies in HPLC retention times across labs .
What scale-up challenges arise in producing halogenated pyrido-pyrimidinones, and how are they addressed?
Methodological Answer:
- Reactor design : Optimize heat/mass transfer using segmented flow reactors to manage exothermic halogenation steps .
- Separation technologies : Employ membrane-based purification (e.g., nanofiltration) to isolate brominated intermediates efficiently .
- Process simulation : Software like Aspen Plus models solvent recovery and waste streams for cost-effective scale-up .
How do substituents (Br, F, ethoxy) influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Electrophilicity mapping : DFT-calculated Fukui indices predict reactive sites (e.g., bromine at position 7 as a Suzuki coupling hotspot) .
- Steric effects : Ethoxy groups at position 2 may hinder access to the pyrimidinone core, requiring bulky ligand systems (e.g., XPhos) .
- Fluorine-directed metallation : Fluorine at position 9 can direct regioselective C-H activation in Pd-catalyzed reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
